molecular formula C15H22N2O4S B4387144 1-[(4-ethoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide

1-[(4-ethoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide

Cat. No. B4387144
M. Wt: 326.4 g/mol
InChI Key: ITXOXPJAFYFLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-ethoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It is a white to off-white powder and is used in scientific research for its potential therapeutic properties.

Scientific Research Applications

Metal- and Photocatalytic Approaches for C–S Bond Functionalization

Sulfones, including our compound of interest, have been extensively studied in organic synthesis. Notably, they can participate in Pd-catalyzed Suzuki–Miyaura reactions, leading to C–C bond formation. Recent advances in catalytic desulfitative functionalizations have expanded the scope of sulfone derivatives as substrates for C–X bond construction. Researchers are keenly exploring the mechanistic features of these reactions, aiming to enhance their utility in natural product synthesis .

properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-21-13-4-6-14(7-5-13)22(19,20)17-10-8-12(9-11-17)15(18)16-2/h4-7,12H,3,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXOXPJAFYFLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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